3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a heterocyclic compound that features a thiazolo[5,4-b]pyridine moiety fused with a phenyl ring and a benzamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridines, a class of compounds to which this molecule belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
It’s known that the electron-deficient aryl group in similar compounds can result in a more acidic sulfonamide nh proton, enabling a stronger charged interaction with certain targets .
Biochemical Pathways
Thiazolo[5,4-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thiazolo[5,4-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
3-Chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular functions such as growth and proliferation . This compound interacts with PI3K, potentially influencing the enzyme’s activity and altering biochemical reactions within the cell .
Cellular Effects
The effects of this compound on cells are largely tied to its inhibition of PI3K. By inhibiting this enzyme, the compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PI3K. The compound binds to the enzyme, inhibiting its activity and leading to changes in cell signaling pathways. This can result in altered gene expression and changes in cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps starting from commercially available substancesThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that allow for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and benzamide positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
- 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues
Uniqueness
3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific structural features, such as the thiazolo[5,4-b]pyridine core and the chloro-substituted phenyl ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS/c20-14-6-1-4-12(10-14)17(24)22-15-7-2-5-13(11-15)18-23-16-8-3-9-21-19(16)25-18/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVWKQKVQGGVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.